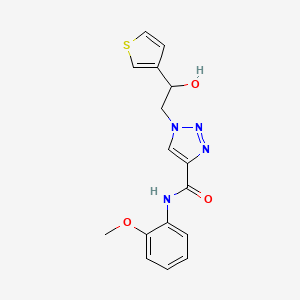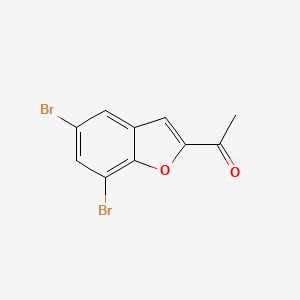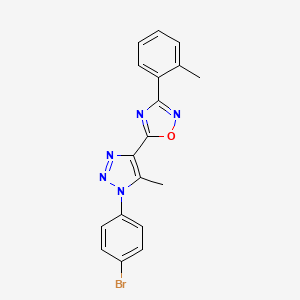
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and structural features. It includes a 1,2,3-triazole ring, an oxadiazole ring, a bromophenyl group, and an o-tolyl group. These structural features suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole and 1,2,4-oxadiazole rings, which are common heterocyclic structures in organic chemistry. The 1,2,3-triazole ring could be formed via a [3+2] cycloaddition reaction, also known as a click reaction . The 1,2,4-oxadiazole ring could be synthesized through cyclization of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings suggests a highly conjugated system, which could have interesting electronic and optical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the bromophenyl and o-tolyl groups. The bromine atom on the phenyl ring could potentially be a site for nucleophilic aromatic substitution reactions . The 1,2,3-triazole and 1,2,4-oxadiazole rings might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The heterocyclic rings and the bromophenyl and o-tolyl groups could also influence its solubility, stability, and other properties .Scientific Research Applications
Synthesis and Characterization
Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole rings are synthesized through various chemical processes, including reactions with primary amines, bromination, and cyclization, leading to novel compounds with potential biological activities. The structures of these compounds are confirmed using spectroscopic methods such as NMR, IR, and mass spectroscopy, indicating a rigorous process of synthesis and characterization aimed at understanding their chemical properties and potential applications in various fields of research (Kaneria et al., 2016), (Qi et al., 2014).
Biological Activities
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of these compounds. For instance, compounds with 1,2,4-triazole derivatives have shown promising antimicrobial activities against various strains of bacteria and fungi, highlighting their potential as candidates for developing new antimicrobial agents (Sindhu et al., 2013), (Bektaş et al., 2007).
Antileishmanial Activity
The antileishmanial activity of compounds containing 1,3,4-oxadiazole and 1,2,4-triazole has been evaluated, with some compounds showing significant activity against Leishmania species. This suggests potential applications in the development of treatments for leishmaniasis (Ustabaş et al., 2020), (Süleymanoğlu et al., 2017).
Insecticidal Activity
Research into the insecticidal properties of derivatives containing 1,3,4-oxadiazole rings has demonstrated that some of these compounds exhibit significant activity against pests like the diamondback moth (Plutella xylostella), indicating their potential utility in agricultural pest control (Qi et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole derivatives bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid have been studied. These compounds form protective layers on the metal surface, demonstrating their potential as corrosion inhibitors in industrial applications (Ammal et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O/c1-11-5-3-4-6-15(11)17-20-18(25-22-17)16-12(2)24(23-21-16)14-9-7-13(19)8-10-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFODPNIJFXBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[3,2-b]pyridine-5-carboxylate](/img/structure/B2593703.png)
![1,7-dimethyl-3,8-bis(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593706.png)
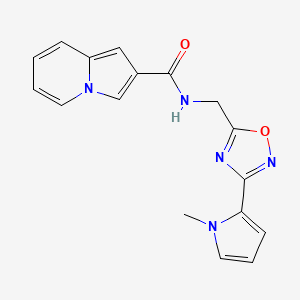

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2593711.png)


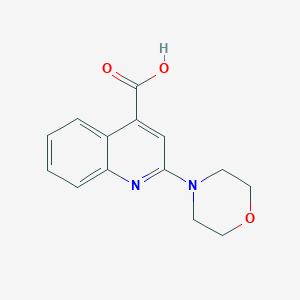
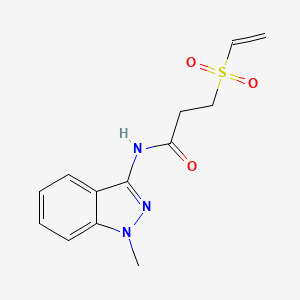
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide](/img/structure/B2593718.png)
![N-(4-fluorophenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2593720.png)
